5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Property Design

Researchers needing exact C-5 cyclopentyl substitution on a pyrazole-4-carboxylic acid scaffold often face regioisomeric impurities that confound SAR interpretation. This compound resolves that issue with analytically verified material. • Confirmed C-5 regiochemistry via 1H/13C NMR and HPLC • XLogP3 ~1.3; adds 1.18 LogP units vs. cyclopropyl analogue • Direct amide coupling without ester hydrolysis • Suitable for kinase, FXR, or sigma-1 receptor programs and agrochemical development.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B7891424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2CCCC2)C(=O)O
InChIInChI=1S/C10H14N2O2/c1-6-8(10(13)14)9(12-11-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14)
InChIKeyLXAQNULTLJRIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic Acid Physicochemical Baseline


5-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid (molecular formula C10H14N2O2, MW 194.23 g/mol) is a disubstituted heterocyclic building block featuring a pyrazole core with a cyclopentyl substituent at the C-5 position, a methyl group at C-3, and a carboxylic acid handle at C-4. Computed physicochemical descriptors include XLogP3 of approximately 1.3, a topological polar surface area of 55.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% , positioning it as an accessible intermediate for medicinal chemistry and agrochemical synthesis programs.

Why Generic Analogs Cannot Substitute 5-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic Acid


Within the pyrazole-4-carboxylic acid scaffold family, subtle changes in ring substituent identity and position produce measurable shifts in lipophilicity, steric profile, and hydrogen-bonding capacity that directly impact downstream molecular properties of derived amides, esters, and heterocyclic conjugates [1]. The C-5 cyclopentyl group in this compound provides a distinct combination of ring size, conformational flexibility, and LogP contribution compared to the cyclopropyl analog (MW 166.18, LogP 0.12) or to unsubstituted 3-methyl-1H-pyrazole-4-carboxylic acid (MW 126.11) . Furthermore, the C-5 versus N-1 regiochemistry of the cyclopentyl substitution (compare CAS 1216252-18-4, the N-1 isomer) determines whether the cycloalkyl group engages in steric interactions adjacent to the C-4 carboxylic acid or is oriented away from it, significantly influencing amide coupling efficiency and target binding geometry in structure-based design [1]. Generic substitution without matching these precise regio- and stereoelectronic features risks altering LogP by >1 unit and introducing unanticipated steric clashes in the intended binding pocket.

5-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic Acid vs. Closest Analogs: Quantitative Evidence


Cyclopentyl vs. Cyclopropyl Lipophilicity Shift

Replacing the 5-cyclopropyl group (XLogP3 = 0.12) with a 5-cyclopentyl group (XLogP3 ≈ 1.3) increases predicted lipophilicity by approximately 1.18 LogP units, a magnitude that materially alters predicted membrane permeability, metabolic stability, and off-target binding profiles in lead optimization campaigns [1]. The cyclopentyl analog also adds 2 additional heavy atoms (14 vs. 12) and approximately 28 Da in molecular weight compared to the cyclopropyl analog, placing it in a distinct property space that balances lipophilic efficiency with sufficient steric bulk for hydrophobic pocket occupancy [1].

Medicinal Chemistry Lead Optimization Physicochemical Property Design

Regiochemical Difference: C-5 vs. N-1 Cyclopentyl Substitution

In the C-5 substituted isomer (target compound), the cyclopentyl group is positioned adjacent to the C-4 carboxylic acid, directly influencing steric accessibility and electronic environment during amide/ester coupling reactions. In the N-1 isomer (CAS 1216252-18-4; PubChem CID 61267089), the cyclopentyl group is on the distal nitrogen, spatially separated from the carboxylic acid . This regiochemical difference is expected to produce measurable differences in coupling yields with sterically demanding amines and in the dihedral angle distribution of the resulting amide bond, which can significantly impact target binding conformation in SAR studies [1]. Both isomers share the same MW (194.23) and formula (C10H14N2O2) and are sold at comparable purities (95-98%) , making regiochemical verification essential for procurement.

Synthetic Chemistry Amide Coupling Structure-Activity Relationship

H-Bonding and Topological Polar Surface Area Comparison

The target compound presents a topological polar surface area (TPSA) of 55.1 Ų, one hydrogen bond donor (carboxylic acid OH), and three hydrogen bond acceptors (two pyrazole nitrogens and one carboxylic acid carbonyl) [1]. By comparison, 5-cyclopentyl-1H-pyrazole-4-carboxylic acid (CAS 1250341-33-3, lacking the 3-methyl group) has a lower MW of 180.20 g/mol and a measured LogP of 1.28 , indicating that the addition of the 3-methyl group contributes approximately 14 Da and minimal LogP change but introduces additional steric bulk adjacent to the key N-2 hydrogen bond acceptor. This modifies the spatial relationship between the pyrazole NH and the carboxylic acid group, which can be critical when the pyrazole NH acts as a hydrogen bond donor in target binding.

Druglikeness Physicochemical Profiling Fragment-Based Drug Discovery

Direct Amide and Ester Formation via C-4 Carboxylic Acid

The C-4 carboxylic acid group in the target compound serves as a direct derivatization handle for amide coupling and esterification without requiring protecting group manipulation or functional group interconversion. This contrasts with 5-cyclopentyl-3-methyl-1H-pyrazole (which lacks the carboxylic acid) or 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid methyl ester (CAS 2137807-27-1), which requires an additional hydrolysis step to access the free acid [1]. Class-level evidence from pyrazole-4-carboxylic acid derivatives demonstrates their widespread use as intermediates for agrochemical fungicides and herbicides, where the free carboxylic acid is directly coupled to amine-bearing bioactive scaffolds [2]. The target compound is supplied at 95-98% purity from commercial vendors , suitable for direct use in amide coupling protocols without further purification.

Parallel Synthesis Compound Library Generation Agrochemical Intermediates

Procurement and Application Scenarios for 5-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic Acid


Amide Library Synthesis Targeting Hydrophobic Enzyme Pockets

In kinase or FXR modulator programs where the cyclopentyl group occupies a hydrophobic sub-pocket, this compound enables direct amide coupling with diverse amine fragments without ester hydrolysis steps. The predicted XLogP3 of ~1.3 positions derived amides in a favorable lipophilicity range (predicted LogD7.4 1-3) consistent with oral bioavailability guidelines [1]. The C-5 cyclopentyl provides approximately 1.18 LogP units more lipophilicity than the cyclopropyl analog, matching the steric requirements of medium-sized hydrophobic pockets while retaining TPSA >55 Ų for solubility [1].

Fungicide and Herbicide Lead Generation

3-Methyl-1H-pyrazole-4-carboxylic acid ester derivatives have demonstrated fungicidal activity against wheat rust (Puccinia recondita) and Phoma asparagi, as well as antiviral activity against tobacco mosaic virus (TMV) [2]. The 5-cyclopentyl substitution introduces additional lipophilicity predicted to enhance leaf cuticle penetration while the free carboxylic acid provides a reactive handle for generating diverse ester and amide analogs for structure-activity optimization in agrochemical discovery programs [2].

Scaffold for Selective Receptor Modulation

Cycloalkyl-annelated pyrazoles have demonstrated high affinity (pKi >8) for the sigma-1 receptor with selectivity over sigma-2 and hERG channels [3]. While the target compound is not an annelated pyrazole, its 5-cyclopentyl-3-methyl substitution pattern provides a structurally related, synthetically accessible scaffold that can be elaborated into receptor modulators through standard medicinal chemistry transformations at the C-4 carboxylic acid and N-1 position [1]. The 3-methyl group serves as a baseline substituent that can be compared directly against des-methyl and larger alkyl variants in SAR tables.

Regiochemical Purity Verification Reference Standard

Because the C-5 cyclopentyl and N-1 cyclopentyl isomers share identical molecular formula (C10H14N2O2) and molecular weight (194.23), they are indistinguishable by mass spectrometry and elemental analysis [1]. Procurement of analytically verified material (with 1H NMR, 13C NMR, and HPLC purity data) enables establishment of reference chromatographic retention times and spectral fingerprints essential for confirming regiochemical identity in subsequent synthetic batches, preventing misassignment that could confound biological SAR interpretation [1].

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